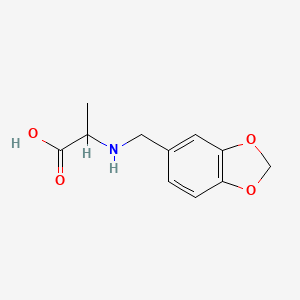
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate is a chemical compound with the molecular formula C22H29NO5 and a molecular weight of 387.46936 . It is known for its unique structure, which combines a valeroyl group, a piperidyl group, and a fumarate moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate involves several steps. One common method includes the esterification of 3-methyl-2-phenylvaleric acid with 1-methyl-4-piperidinol in the presence of a suitable catalyst. The resulting ester is then reacted with fumaric acid to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent fumarate formation under controlled conditions. The reaction temperatures and catalysts used are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-piperidinyl 3-methyl-2-phenylvalerate: Similar structure but lacks the fumarate moiety.
Dimethyl fumarate: Shares the fumarate group but differs in the rest of the structure.
3-Methyl-2-phenylvaleric acid: Precursor in the synthesis of the target compound.
Uniqueness
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate is unique due to its combination of a valeroyl group, a piperidyl group, and a fumarate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Numéro CAS |
635-32-5 |
|---|---|
Formule moléculaire |
C22H29NO5 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
4-O-(3-methyl-2-phenylpentanoyl) 1-O-(1-methylpiperidin-4-yl) (E)-but-2-enedioate |
InChI |
InChI=1S/C22H29NO5/c1-4-16(2)21(17-8-6-5-7-9-17)22(26)28-20(25)11-10-19(24)27-18-12-14-23(3)15-13-18/h5-11,16,18,21H,4,12-15H2,1-3H3/b11-10+ |
Clé InChI |
NSUBNYZSJGLUCC-ZHACJKMWSA-N |
SMILES isomérique |
CCC(C)C(C1=CC=CC=C1)C(=O)OC(=O)/C=C/C(=O)OC2CCN(CC2)C |
SMILES canonique |
CCC(C)C(C1=CC=CC=C1)C(=O)OC(=O)C=CC(=O)OC2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)

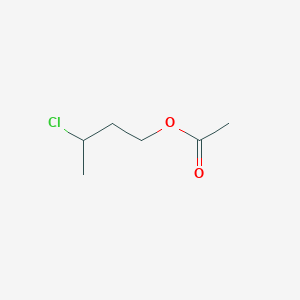
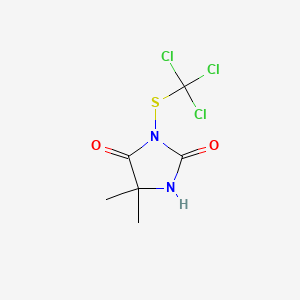
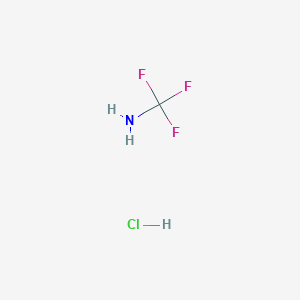
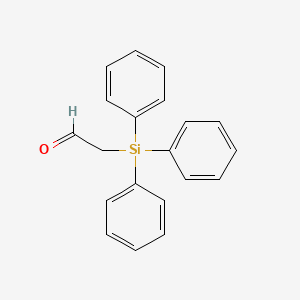
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)

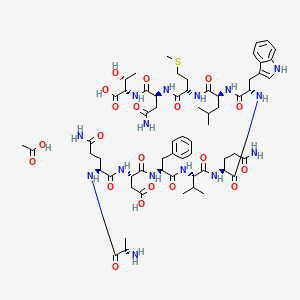
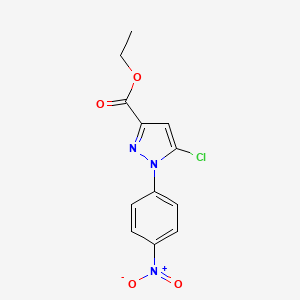
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
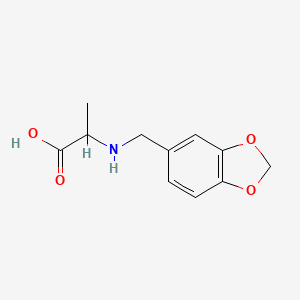
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
